molecular formula C21H14O5S B4974385 2-OXO-4-PHENYL-2H-CHROMEN-7-YL 1-BENZENESULFONATE

2-OXO-4-PHENYL-2H-CHROMEN-7-YL 1-BENZENESULFONATE

Cat. No.: B4974385
M. Wt: 378.4 g/mol
InChI Key: GTPIPMVQHJTVRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-OXO-4-PHENYL-2H-CHROMEN-7-YL 1-BENZENESULFONATE is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a chromen core, which is a fused ring system consisting of a benzene ring and a pyrone ring, and a benzenesulfonate group attached to it.

Preparation Methods

The synthesis of 2-OXO-4-PHENYL-2H-CHROMEN-7-YL 1-BENZENESULFONATE typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography to obtain the desired compound in high yield .

Chemical Reactions Analysis

2-OXO-4-PHENYL-2H-CHROMEN-7-YL 1-BENZENESULFONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen ring to dihydrochromen derivatives.

    Substitution: The benzenesulfonate group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .

Scientific Research Applications

2-OXO-4-PHENYL-2H-CHROMEN-7-YL 1-BENZENESULFONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-OXO-4-PHENYL-2H-CHROMEN-7-YL 1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways. The chromen core can interact with enzymes and receptors in biological systems, leading to various pharmacological effects. For example, it can inhibit the activity of certain enzymes involved in inflammation and cancer progression. The benzenesulfonate group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

2-OXO-4-PHENYL-2H-CHROMEN-7-YL 1-BENZENESULFONATE can be compared with other similar compounds such as:

Properties

IUPAC Name

(2-oxo-4-phenylchromen-7-yl) benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O5S/c22-21-14-19(15-7-3-1-4-8-15)18-12-11-16(13-20(18)25-21)26-27(23,24)17-9-5-2-6-10-17/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPIPMVQHJTVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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